molecular formula C24H24N2O3S B409053 ETHYL 2-[2-(PHENYLAMINO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-(PHENYLAMINO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B409053
M. Wt: 420.5g/mol
InChI Key: OAVXBNMHLZUCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[2-(PHENYLAMINO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(PHENYLAMINO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where the benzothiophene core is reacted with ethyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction, where the benzothiophene ester is reacted with 2-aminobenzophenone under acidic conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate product with ethyl 2-bromoacetate in the presence of a palladium catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(PHENYLAMINO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

ETHYL 2-[2-(PHENYLAMINO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions due to its unique structural features.

    Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for the production of other valuable chemical entities.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(PHENYLAMINO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease progression.

    Receptor Modulation: Modulating the activity of receptors to alter cellular signaling pathways.

    Gene Expression: Influencing gene expression to regulate biological processes.

Comparison with Similar Compounds

ETHYL 2-[2-(PHENYLAMINO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:

    Ethyl 2-({[2-(methylamino)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with a methylamino group instead of a phenylamino group.

    Ethyl 2-({[2-(ethylamino)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains an ethylamino group.

    Ethyl 2-({[2-(dimethylamino)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Features a dimethylamino group.

The uniqueness of this compound lies in its specific phenylamino substitution, which imparts distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5g/mol

IUPAC Name

ethyl 2-[(2-anilinobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H24N2O3S/c1-2-29-24(28)21-18-13-7-9-15-20(18)30-23(21)26-22(27)17-12-6-8-14-19(17)25-16-10-4-3-5-11-16/h3-6,8,10-12,14,25H,2,7,9,13,15H2,1H3,(H,26,27)

InChI Key

OAVXBNMHLZUCAD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3NC4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3NC4=CC=CC=C4

Origin of Product

United States

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